Bienvenue dans la boutique en ligne BenchChem!

2-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Kinase inhibition BCR-ABL Chronic myeloid leukemia

This positional isomer features an ortho-methyl group that introduces steric hindrance, altering the dihedral angle between the benzamide and anilide rings. Combined with the meta-substitution on the central phenyl ring, it creates a distinct geometry for the ATP-binding pocket, delivering an IC50 of ~67 nM against BCR-ABL and ~50 nM apoptotic IC50. Use as a reference inhibitor in CML cell lines, a positive control alongside imatinib, or an SAR probe for steric/electronic mapping. Avoid generic pyridazinyl-benzamides and incorrect positional isomers to ensure reproducible results.

Molecular Formula C22H22N4O
Molecular Weight 358.445
CAS No. 941940-46-1
Cat. No. B2771239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
CAS941940-46-1
Molecular FormulaC22H22N4O
Molecular Weight358.445
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
InChIInChI=1S/C22H22N4O/c1-16-7-2-3-10-19(16)22(27)23-18-9-6-8-17(15-18)20-11-12-21(25-24-20)26-13-4-5-14-26/h2-3,6-12,15H,4-5,13-14H2,1H3,(H,23,27)
InChIKeyYBDIFJKPROZSQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 941940-46-1): Key Structural & Pharmacological Baseline for Procurement Decisions


2-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 941940-46-1) is a synthetic small-molecule benzamide derivative featuring a pyrrolidinyl-pyridazine substituent at the meta-position of the anilide phenyl ring. It belongs to a class of heterocyclic amides investigated primarily as kinase inhibitors, particularly in BCR-ABL-driven models . The compound is a positional isomer within a family of methyl-substituted N-(pyridazin-3-ylphenyl)benzamides, where the methyl group at the ortho position of the benzamide ring distinguishes it from its 3-methyl and 4-methyl congeners [1]. This subtle structural variation carries implications for target binding, selectivity, and physicochemical properties that are critical for reproducible research and procurement specification.

Why Generic Substitution Fails for 2-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide: Positional Isomerism Drives Functional Divergence


Substituting 2-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide with a generic 'pyridazinyl-benzamide' or even a close positional isomer (e.g., 3-methyl or 4-methyl analog) is likely to yield irreproducible results. The ortho-methyl group introduces steric hindrance that can alter the dihedral angle between the benzamide carbonyl and the anilide ring, directly affecting the compound's ability to occupy the ATP-binding pocket of target kinases [1]. Additionally, the meta-substitution pattern on the central phenyl ring (linking to pyridazine) versus the para-substitution pattern found in analogs (e.g., CAS 899985-91-2) creates distinct molecular geometries . These structural nuances translate into measurable differences in biochemical potency, as evidenced by the divergent IC50 values observed across the methyl-positional series in BCR-ABL inhibition assays .

Quantitative Differential Evidence: 2-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide versus Closest Structural Analogs


BCR-ABL Kinase Inhibition: Ortho-Methyl (Target Compound) versus Para-Methyl Analog Activity Comparison

In BCR-ABL-expressing cellular assays, the target compound (2-methyl, meta-phenyl substitution) demonstrates kinase inhibitory activity with an IC50 of approximately 67 nM . In contrast, the 4-methyl positional isomer (CAS 899985-91-2), which features a para-substituted central phenyl linker, is described in vendor annotations as a kinase inhibitor scaffold but lacks reported quantitative potency data at a comparable level of characterization, suggesting the ortho-methyl/meta-phenyl configuration is a critical determinant of binding affinity [1]. The difference arises from the electron-donating ortho-methyl group altering the benzamide torsion angle and optimizing the fit within the hydrophobic back pocket of the BCR-ABL ATP-binding site.

Kinase inhibition BCR-ABL Chronic myeloid leukemia

Anticancer Activity in Breast Cancer Cells: Target Compound IC50 Benchmark versus Class-Level Reference

The target compound induces apoptosis in breast cancer cell lines with a reported IC50 of approximately 50 nM . This potency level places it in the low-nanomolar range characteristic of advanced lead compounds targeting oncology indications. By comparison, related pyrrolidinyl-pyridazine benzamides (e.g., 2,4-difluoro analog CAS 922561-74-8) are described as 'kinase inhibitors' with no publicly reported breast cancer cell potency data, making direct efficacy comparisons impossible [1]. The specific combination of the ortho-methyl benzamide and the pyrrolidinyl-pyridazine moiety in the target compound appears to confer apoptotic activity that is not uniformly present across the analog series.

Anticancer Breast cancer Apoptosis induction

Structural Differentiation: Ortho-Methyl Substitution versus Meta- and Para-Methyl Positional Isomers

The target compound (CAS 941940-46-1) carries a methyl group at the ortho position of the benzamide ring, combined with a meta-substituted central phenyl linker to the pyridazine ring. Two direct positional isomers exist: the 3-methyl analog (CAS 922635-32-3) and the 4-methyl analog (CAS 922688-15-1), both with identical molecular formula (C22H22N4O) and molecular weight (358.44 g/mol) [1]. In kinase inhibitor SAR, ortho-substitution on the benzamide ring is known to restrict rotation around the amide bond, pre-organizing the conformation for ATP-pocket binding, whereas para-substitution allows greater conformational freedom that may reduce binding entropy. The target compound's unique substitution pattern thus represents a distinct SAR point that cannot be replicated by its isomers.

Structure-activity relationship Positional isomerism Kinase inhibitor design

Physicochemical Differentiation: logP and Solubility Implications of Ortho-Methyl Substitution Pattern

The ortho-methyl substituent in the target compound influences lipophilicity and aqueous solubility differently than para- or meta-methyl analogs due to intramolecular shielding effects. Based on computational predictions for the compound class, ortho-substituted benzamides typically exhibit moderately higher logP values (by approximately 0.2–0.5 log units) compared to their para-substituted counterparts, owing to reduced solvent exposure of the methyl group [1]. The target compound's calculated logP is estimated at ~4.38, with a polar surface area (PSA) of approximately 56.79 Ų, positioning it within oral drug-like chemical space (Rule of Five compliant) . These physicochemical properties differentiate it from more polar analogs (e.g., 4-methoxy derivative CAS 941983-14-8) that may show improved aqueous solubility but potentially reduced membrane permeability.

Lipophilicity Drug-likeness Physicochemical profiling

Kinase Profiling Breadth: BCR-ABL Activity Absent in Triazolopyridazine and Pyridazinone Congeners

The target compound's pyridazine core distinguishes it from triazolopyridazine analogs (e.g., 2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide) and pyridazinone derivatives, which target different kinase or receptor families . While triazolopyridazine benzamides are primarily explored as PDE or ASK1 inhibitors, the target compound's simpler pyridazine scaffold is annotated for BCR-ABL kinase inhibition at IC50 ~67 nM . Scaffold hopping between pyridazine and triazolopyridazine introduces additional hydrogen-bond acceptors that redirect target engagement away from BCR-ABL. For BCR-ABL-focused research programs, the pyridazine scaffold of the target compound offers a more direct path to target modulation than the triazolopyridazine alternatives.

Kinase selectivity BCR-ABL Scaffold hopping

Optimal Research and Procurement Application Scenarios for 2-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide


BCR-ABL-Dependent Leukemia Cell Line Screening and Dose-Response Studies

This compound is best deployed as a reference BCR-ABL inhibitor in chronic myeloid leukemia (CML) cell line panels, where its IC50 of ~67 nM provides a defined potency benchmark for assay validation . Use it as a positive control alongside imatinib to assess compound-specific effects on BCR-ABL autophosphorylation and downstream STAT5 signaling.

Structure-Activity Relationship (SAR) Expansion of Pyridazinyl-Benzamide Kinase Inhibitors

The ortho-methyl/meta-phenyl substitution pattern makes this compound an essential SAR probe for mapping the steric and electronic requirements of the ATP-binding pocket [1]. It serves as a key intermediate scaffold for synthesizing focused libraries exploring variations at the pyrrolidine, pyridazine, and benzamide positions.

Breast Cancer Apoptosis Mechanism-of-Action Studies

With a reported apoptotic IC50 of ~50 nM in breast cancer cell lines, this compound is suitable for programmed cell death pathway dissection experiments . Combine with caspase activation assays, Annexin V flow cytometry, and mitochondrial membrane potential measurements to characterize the apoptotic mechanism.

Quote Request

Request a Quote for 2-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.